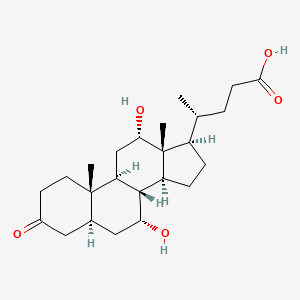
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a chemically modified sugar molecule derived from L-fucose, a hexose deoxy sugar. This compound is of interest due to its utility in the synthesis of glycosidic linkages in oligosaccharides, which are crucial for various biological processes and synthetic applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related glycosyl derivatives involves stereoselective glycosylation processes. For example, the synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside, where the glycosyl moieties include alpha-L-fucopyranose, demonstrates the complexity and the specificity of the synthesis process involving stereoselective glycosylation (Nifant’ev et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds related to 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose, such as 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose, reveals the effects of O-benzoylation on bond lengths, bond angles, and torsion angles, showing minimal impact on exo- and endocyclic C-C and endocyclic C-O bond lengths, but a significant effect on exocyclic C-O bonds involved in O-benzoylation (Turney et al., 2019).
Chemical Reactions and Properties
The presence of a benzoyl group significantly influences the stereoselectivity of glycosylation reactions. Studies on the effect of a benzoyl group at O-3 on the stereoselectivity of glycosylation by 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides indicate that the benzoyl group at O-3 has a larger effect on the efficiency of α-fucosylation due to its ability to participate in glycosyl cation stabilization (Gerbst et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Studies
Synthesis and Glycosylation Efficiency : A study by Gerbst et al. (2001) investigated the stereoselectivity of glycosylation by 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides, demonstrating the significant effect of a benzoyl group at O-3 on α-fucosylation efficiency. This research underlines the critical role of benzoyl protection in the synthesis of fucosylated oligosaccharides (Gerbst et al., 2001).
Synthesis of Fucose Derivatives : Hou and Kováč (2008) described a convenient synthesis route for furanose-free D-fucose per-O-acetates and precursors for anthrose, highlighting the versatility of fucose derivatives in synthesizing complex carbohydrate molecules (Hou & Kováč, 2008).
Transglucosylation Reactions
- Benzoyl Glucoside Synthesis : Research by Sugimoto et al. (2007) explored the synthesis of benzoyl glucoside using the transglucosylation reaction of sucrose phosphorylase, demonstrating the enzyme's ability to transglucosylate various carboxylic compounds, including benzoic acid. This study showcases the potential applications of enzyme-catalyzed reactions in synthesizing benzoylated carbohydrate derivatives (Sugimoto et al., 2007).
Glycomimetic Synthesis
- Synthesis of Sialyl Lewis Analogues : Soliman et al. (2009) reported the total synthesis of a sialyl Lewis (sLe(x)) analog, a carbohydrate ligand for E-Selectin, using a methoxyethyl-protected glycosylation strategy. This research contributes to the development of therapeutic agents mimicking carbohydrate-protein interactions (Soliman et al., 2009).
Enzymatic Substrate Synthesis
- GDP-5-Thiosugars as Glycosyl Donor Substrates : Tsuruta et al. (2003) synthesized thiopyranoside analogues of GDP-sugars, which were used as donor substrates for glycosyltransferases. This study illustrates the importance of synthetic GDP-sugars in studying enzymatic glycosylation processes (Tsuruta et al., 2003).
Eigenschaften
IUPAC Name |
[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJMQCLDRXSBI-FKQKUNFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

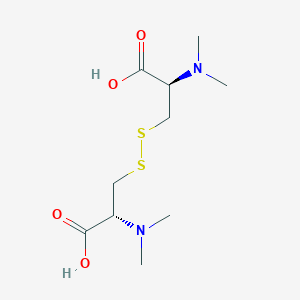
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
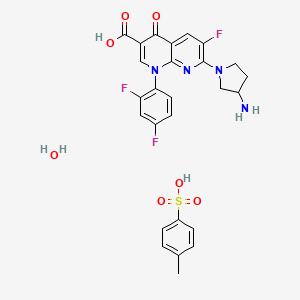
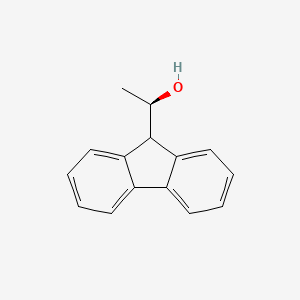
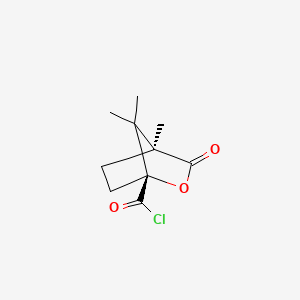
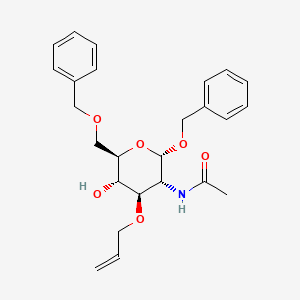
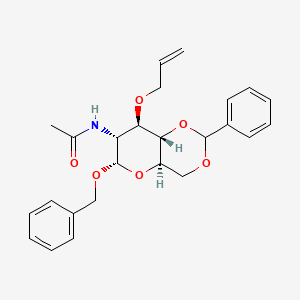


![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

